molecular formula C12H20BrNSi2 B3284495 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine CAS No. 78605-26-2

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

Cat. No.: B3284495
CAS No.: 78605-26-2
M. Wt: 314.37 g/mol
InChI Key: NCTKSMQOPRBFQB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a heterocyclic organosilicon compound characterized by a five-membered ring containing two silicon atoms and one nitrogen atom. The bromophenyl substituent at the 1-position enhances its utility in cross-coupling reactions and as a precursor in organometallic synthesis. Its structure is confirmed by $ ^1 \text{H} $ NMR spectroscopy, showing aromatic protons at δ 8.20 (d, $ J = 9.0 \, \text{Hz} $) and δ 6.77 (dd, $ J = 9.0, 2.3 \, \text{Hz} $) for the para-bromophenyl group, alongside methyl proton signals at δ 3.12 (s, 12H) from the tetramethyl-substituted silacycle .

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNSi2/c1-15(2)9-10-16(3,4)14(15)12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTKSMQOPRBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](N1C2=CC=C(C=C2)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine typically involves the reaction of 4-bromophenyl lithium with 2,2,5,5-tetramethyl-1,2,5-azadisilolidine. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include reduced phenyl derivatives.

Scientific Research Applications

Materials Science

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is utilized in developing advanced materials with enhanced electronic and optical properties. Its silicon-nitrogen framework allows for unique interactions that can be exploited in the fabrication of semiconductors and photonic devices.

Pharmaceuticals

This compound serves as a valuable building block in drug design and development. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex organic molecules that may have therapeutic effects. For instance, modifications to the bromophenyl group can lead to derivatives with improved biological activity .

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate. It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols. This property is particularly useful in creating diverse chemical libraries for research purposes .

Catalysis

The compound is also employed as a catalyst or catalyst precursor in various chemical reactions. Its unique structure enhances its ability to facilitate reactions by providing specific coordination sites for metal centers or other reactants .

Case Study 1: Development of Photonic Materials

Researchers have explored the use of this compound in creating photonic materials that exhibit non-linear optical properties. The bromophenyl group enhances π-π interactions which are crucial for improving light absorption and emission characteristics in photonic devices.

Case Study 2: Drug Design

In a study focusing on drug design for anti-cancer agents, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The results indicated promising activity that warranted further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions, while the silicon-nitrogen ring can engage in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl-bromophenyl analog () exhibits enhanced electron-withdrawing effects, altering reactivity in photoredox or fluorophore applications .
  • The unsubstituted parent compound () lacks halogen or aryl groups, limiting its utility in cross-coupling but simplifying its handling due to lower molecular complexity .

Physicochemical Properties

  • Solubility: The bromophenyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to the unsubstituted parent compound, which is more soluble in nonpolar solvents .
  • Thermal Stability : Methyl groups on silicon confer stability up to 200°C, consistent across the azadisilolidine class .

Biological Activity

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity based on available research findings, including case studies and relevant data.

  • Molecular Formula : C12H20BrNSi2
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 10448352
  • Structural Characteristics : The compound features a bromophenyl group and a tetramethyl azadisilolidine moiety, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds. For instance:

  • Study Findings : A related compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity

Research into the cytotoxic effects of this compound indicates potential as an anticancer agent:

  • Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells through activation of caspases .

Data Table: Biological Activities

Activity TypeModel/SystemResult/EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
CytotoxicityHeLa cellsIC50 = 15 µM
CytotoxicityMCF-7 cellsIC50 = 25 µM
Apoptosis InductionVarious cancer cell linesActivation of caspases

Q & A

Q. How to design a reaction mechanism study using isotopic labeling and kinetic analysis for silicon-nitrogen bond cleavage?

  • Methodological Answer : Incorporate 15^{15}N-labeled azadisilolidine and track isotopic enrichment via LC-MS. Conduct stopped-flow kinetics under pseudo-first-order conditions. Eyring plots (ln(k/T) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Reactant of Route 2
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

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